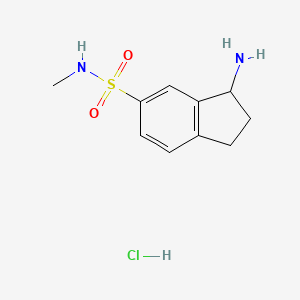

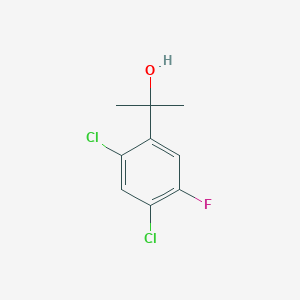

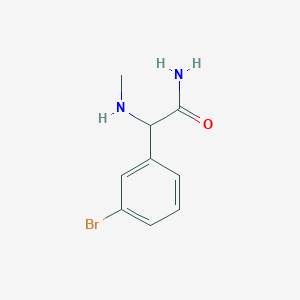

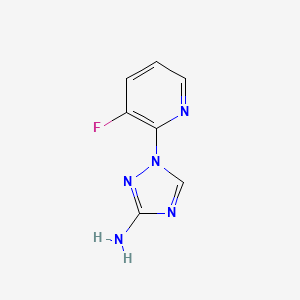

1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine

説明

1-(3-Fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine, also known as FPT, is an important member of the pyridine-based triazole family. It is a heterocyclic aromatic compound with a wide range of applications, including in the synthesis of pharmaceuticals and agrochemicals, and as a reagent in organic chemistry. FPT has also been used for medicinal and biological research, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE).

科学的研究の応用

Corrosion Inhibitors

A study by Turuvekere K. Chaitra et al. (2015) explored the use of triazole Schiff bases, including derivatives of 1,2,4-triazole, as corrosion inhibitors for mild steel in acidic media. The researchers found that these compounds exhibit significant inhibition efficiency, which increases with the concentration of inhibitors. Their adsorption follows the Langmuir isotherm, and quantum chemical calculations supported the experimental results, suggesting that these compounds could offer an efficient method for protecting metals against corrosion (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).

Antibacterial Agents

The synthesis and antibacterial activity of fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which contain a 3-amino-1-pyrrolidinyl group, were reported by H. Egawa et al. (1984). These compounds showed promising antibacterial properties, more active than enoxacin in some cases, highlighting their potential as new antibacterial agents (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, J. Matsumoto, 1984).

Imaging Tracers

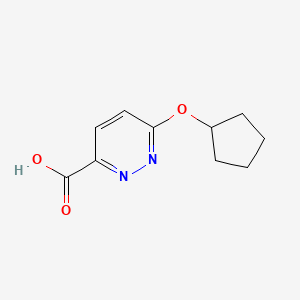

A. M. Abreu Diaz et al. (2020) developed a novel tracer, [18F]fluoropyridine–candesartan, for positron emission tomography (PET) imaging of the angiotensin II type-1 receptor (AT1R). This study demonstrated the potential of this compound in renal AT1R imaging, with significant reduction in uptake observed in AT1R-rich kidney cortex upon pretreatment with AT1R antagonists. This supports further investigation into its use as a tracer for PET imaging (A. M. Abreu Diaz, Gergana O. Drumeva, D. Petrenyov, J. Carrier, J. DaSilva, 2020).

Fluorescence Ratiometry

Suh Hyun Lee et al. (2005) developed fluorogenic calix[4]arenes that exhibit fluorescence changes upon the addition of metal ions or anions, indicating their potential use in fluorescence ratiometry. This study presents an innovative approach to detect and quantify various ions, utilizing the photophysical properties of triazole derivatives for sensor applications (Suh Hyun Lee, Su Ho Kim, S. K. Kim, J. Jung, J. Kim, 2005).

Antimicrobial and Anticancer Agents

R. Kumbhare et al. (2014) synthesized fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives through a click chemistry approach. These compounds were screened for their antimicrobial and cytotoxic activities against human cancer cell lines, identifying some compounds with promising activities, suggesting their potential in developing new antimicrobial and anticancer agents (R. Kumbhare, T. Dadmal, R. Pamanji, U. Kosurkar, L. Velatooru, K. Appalanaidu, Y. Khageswara Rao, J. Venkateswara Rao, 2014).

作用機序

Target of Action

Similar compounds have been known to interact with various biological targets .

Mode of Action

It’s known that the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring can influence the compound’s reactivity .

Biochemical Pathways

Fluoropyridines, a class of compounds to which this compound belongs, have been used in the synthesis of various biologically active compounds .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Compounds with similar structures have shown various biological activities .

Action Environment

The presence of fluorine in the compound can influence its physical, chemical, and biological properties .

特性

IUPAC Name |

1-(3-fluoropyridin-2-yl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-5-2-1-3-10-6(5)13-4-11-7(9)12-13/h1-4H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBREVGULAOKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)